molecular formula C8H5BrF2O2 B1372584 2-(4-Bromophenyl)-2,2-difluoroacetic acid CAS No. 913574-93-3

2-(4-Bromophenyl)-2,2-difluoroacetic acid

Cat. No. B1372584
M. Wt: 251.02 g/mol
InChI Key: ANGIHCJVNSDFOT-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-2,2-difluoroacetic acid, also known as BDFAA, is a versatile organic acid with a wide range of applications in the fields of organic synthesis, medicinal chemistry, and biochemistry. BDFAA is a brominated derivative of the difluoroacetic acid (DFAA), and it has been used in numerous research studies to investigate various biochemical and physiological processes. BDFAA has been found to have a variety of effects on the body, and it has been used in a number of different lab experiments.

Scientific Research Applications

1. Synthesis of Organic Compounds

2-(4-Bromophenyl)-2,2-difluoroacetic acid is utilized in the synthesis of various organic compounds. For instance, ethyl/methyl 2-bromo-2,2-difluoroacetate, a related compound, has been involved in radical additions to vinyl ethers, a process useful for the synthesis of compounds like 3,3-difluoro-GABA (Kondratov et al., 2015). Similarly, the synthesis of difluorinated pseudopeptides using chiral α,α-difluoro-β-amino acids has been reported, showcasing the reagent's role in peptidomimetics (Gouge, Jubault, Quirion, 2004).

2. Liquid Crystal Display Materials

4-Bromo-4'-hydroxybiphenyl, a compound synthesized from 2-(4-Bromophenyl)-2,2-difluoroacetic acid, is a critical intermediate for producing liquid crystal display materials. This synthesis involves esterification and bromination processes (Ren Guo-du, 2001).

3. Preparation of Heterocyclic Compounds with Antibacterial Activities

The compound has been used as a starting material in the preparation of various heterocyclic compounds, such as aroylacrylic acids, pyridazinones, and furanones derivatives, with potential antibacterial activities (El-Hashash et al., 2015).

4. Synthesis of ω-(4-Bromophenyl)alkanoic Acids

This compound plays a role in the synthesis of ω-(4-Bromophenyl)alkanoic acids, which are then transformed into boronates, useful in various chemical syntheses (Zaidlewicz, Wolan, 2002).

5. Visible-Light-Driven Reactions

Ethyl 2-bromo-2,2-difluoroacetate, a related compound, is used in visible-light-driven reactions for direct 2,2-difluoroacetylation, demonstrating the compound's utility in photochemical processes (Furukawa et al., 2020).

Safety And Hazards

The safety data sheet for a related compound, Phenylboronic acid, indicates that it is harmful if swallowed . It’s important to handle all chemicals with appropriate safety measures.

properties

IUPAC Name

2-(4-bromophenyl)-2,2-difluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2O2/c9-6-3-1-5(2-4-6)8(10,11)7(12)13/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANGIHCJVNSDFOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenyl)-2,2-difluoroacetic acid

CAS RN

913574-93-3
Record name 2-(4-bromophenyl)-2,2-difluoroacetic acid
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URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods

Procedure details

According to the above-described scheme, 2-(4-bromophenyl)-2,2-difluoroacetic acid ethyl ester (Compound 2f; 279.1 mg, 1.0 mmol), 1N K2CO3 solution (3.0 mL) and DMF (3.0 mL) were put into an eggplant flask, and the mixture was stirred at 25° C. for 18 hours. After the reaction, the reaction mixture was neutralized with 5% HCl solution, extracted with ethyl acetate and washed with water, and an organic layer was dried with anhydrous sodium sulfate. Ethyl acetate was distilled away under reduced pressure, and by carrying out purification by silica gel column chromatography, 2-(4-bromophenyl)-2,2-difluoroacetic acid (Compound 4f) was obtained with a yield of 85%.
Quantity
279.1 mg
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3 mL
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3 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.